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Abstract

Sevabertinib (BAY 2927088) is a potent, reversible, oral tyrosine kinase inhibitor (TKI) that has
demonstrated significant clinical activity against non-small cell lung cancer (NSCLC) harboring
HER2 (ERBB2) mutations.[1][2][3][4] As a dual EGFR/HERZ2 inhibitor, understanding the
precise molecular interactions between Sevabertinib and the HER2 kinase domain is
paramount for rational drug design and the development of next-generation therapies. This
technical guide provides a comprehensive overview of the structural biology of Sevabertinib's
binding, leveraging available crystallographic data and biochemical evidence. While a co-
crystal structure of Sevabertinib with HER2 has not been publicly disclosed, the crystal
structure of Sevabertinib in complex with wild-type EGFR (PDB ID: 9QXN) provides a robust
model for inferring the binding mode in the highly homologous HER2 kinase domain.[5] This
guide will detail the inferred binding interactions, present key quantitative data on its inhibitory
activity, outline relevant experimental protocols for structural and biochemical analysis, and
visualize the associated signaling pathways and experimental workflows.

Introduction to Sevabertinib and its Target: HER2

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the
epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Unlike other
members of this family, HER2 does not have a known natural ligand.[2] Instead, it acts as a
preferred heterodimerization partner for other ligand-bound EGFR family members, leading to
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the activation of downstream signaling pathways that regulate cell proliferation, survival, and
differentiation.[2] Overexpression or activating mutations of HER2 are well-established
oncogenic drivers in a variety of cancers, including breast, gastric, and non-small cell lung
cancer.[1]

Sevabertinib is an orally active, reversible TKI that potently inhibits mutant HER2 and EGFR,

including those with exon 20 insertions, while showing selectivity against wild-type EGFR.[1][6]
Its development addresses a critical need for effective therapies in patients with HER2-mutant
lung cancer who have limited treatment options.[1][2][7]

Structural Biology of Sevabertinib Binding

As of the date of this document, an experimental structure of Sevabertinib in complex with the
HER2 protein is not available in the Protein Data Bank (PDB). However, the crystal structure of
Sevabertinib bound to the wild-type EGFR kinase domain (PDB ID: 9QXN) has been solved at
a resolution of 2.14 A.[5] Given the high degree of sequence and structural homology between
the ATP-binding pockets of EGFR and HERZ2, this structure serves as a valuable surrogate for
understanding the binding mechanism of Sevabertinib to HER2.

Inferred Binding Mode of Sevabertinib in the HER2
Kinase Domain

The kinase domains of EGFR and HER2 share a high degree of sequence identity, particularly
in the ATP-binding site. By analogy with the EGFR co-crystal structure, Sevabertinib is
expected to bind to the ATP-binding pocket of HERZ2 in a reversible, non-covalent manner. The
inhibitor likely adopts a conformation that allows it to form key hydrogen bonds and
hydrophobic interactions with conserved residues in the hinge region and the hydrophobic
pocket of the kinase domain.

Key Inferred Interactions:

» Hinge Region: Sevabertinib is predicted to form hydrogen bonds with the backbone of
residues in the hinge region of HER2, mimicking the interaction of the adenine moiety of ATP.

» Hydrophobic Pockets: The various moieties of the Sevabertinib molecule are expected to
occupy and interact with hydrophobic pockets within the ATP-binding cleft, contributing to its
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high binding affinity.

o Gatekeeper Residue: The nature of the "gatekeeper" residue in HER2, which is a threonine
(Thr798), is crucial for inhibitor specificity. The design of Sevabertinib likely accommodates
this residue to achieve potent inhibition.

Quantitative Analysis of Sevabertinib Activity

Sevabertinib has demonstrated potent inhibitory activity against wild-type HER2 and various
HER?2 mutants. The following tables summarize key guantitative data from preclinical and
clinical studies.

ble 1- In Vi hibi ity of Sevabertinil

Target IC50 (nM) Assay Conditions Reference
) Physiological ATP (2
Wild-type HER2 <0.5 [1]
mM)
HER2 Physiological ATP (2
_ <0.5 [1]
(A775insYVMA) mM)
] Physiological ATP (2
Wild-type EGFR <0.5 [1]
mM)
EGFR Physiological ATP (2
_ <0.5 [1]
(D770_N771insSVD) mM)
Physiological ATP (2
HER4 13.9 [1]
mM)

Table 2: Clinical Efficacy of Sevabertinib in HER2-Mutant
NSCLC (SOHO-01 Trial)
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L Median Median
Objective . .
. Duration of Progression-
Patient Cohort Response . Reference
Response Free Survival
Rate (ORR)
(DoR) (PFS)
Previously
Treated, HER2-
Targeted 64% 9.2 months 8.3 months [41[8]
Therapy-Naive
(n=81)
Previously
Treated with
) 38% 8.5 months 5.5 months [41[8]
HER2-Directed
ADCs (n=55)
Treatment-Naive
71% 11.0 months Immature [41[8]

(n=73)

Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway and Inhibition by Sevabertinib

HER2 activation, typically through heterodimerization with other EGFR family members,
initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and
RAS/MEK/MAPK pathways. These pathways are crucial for cell proliferation, survival, and
invasion. Sevabertinib, by blocking the kinase activity of HER2, effectively abrogates these
downstream signals.
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Caption: HER2 signaling pathway and the inhibitory action of Sevabertinib.
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Experimental Workflow: Protein-Ligand Co-
crystallization

The determination of the structure of a protein-ligand complex, such as HER2 with
Sevabertinib, typically follows a multi-step process involving protein expression and
purification, crystallization, and X-ray diffraction data collection and analysis.
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Caption: A generalized workflow for protein-ligand co-crystallization.
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Detailed Experimental Protocols

Protein Expression and Purification of HER2 Kinase
Domain (General Protocol)

Cloning: The human HER2 kinase domain (e.g., residues 676-1033) is cloned into a suitable
expression vector, such as a baculovirus transfer vector, often with an N-terminal or C-
terminal purification tag (e.g., His6-tag).

Expression: The recombinant vector is used to generate baculovirus, which is then used to
infect insect cells (e.g., Spodoptera frugiperda, Sf9) for protein expression.

Lysis and Clarification: Cells are harvested and lysed. The lysate is clarified by centrifugation
to remove cell debris.

Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-
NTA) affinity column. The column is washed, and the His-tagged HER2 kinase domain is
eluted with an imidazole gradient.

Tag Removal (Optional): If a cleavable tag is used, the tag is removed by incubation with a
specific protease (e.g., TEV protease).

lon-Exchange Chromatography: A further purification step using an ion-exchange column is
performed to remove the protease and any remaining impurities.

Size-Exclusion Chromatography: The final purification step involves size-exclusion
chromatography to obtain a monodisperse and homogenous protein sample in a suitable
buffer for crystallization. Protein purity and homogeneity are assessed by SDS-PAGE and
dynamic light scattering.

X-ray Crystallography of HER2-Sevabertinib Complex
(General Protocol)

Complex Formation: The purified HER2 kinase domain is incubated with a molar excess of
Sevabertinib (typically 2-5 fold) for a defined period to ensure complex formation.
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o Crystallization: The HER2-Sevabertinib complex is subjected to high-throughput
crystallization screening using various commercially available or in-house prepared
crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly
employed.

o Crystal Optimization: Initial crystal hits are optimized by varying the concentrations of the
protein, ligand, and crystallizing agents, as well as temperature and pH, to obtain diffraction-
quality crystals.

» Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a
solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled
in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

» Structure Determination and Refinement: The structure is solved by molecular replacement
using a known kinase domain structure as a search model. The model is then built into the
electron density maps and refined using software such as Phenix or CCP4. The ligand is
modeled into the difference density and the final structure is validated.[9]

Conclusion

The structural biology of Sevabertinib's interaction with HERZ2, inferred from the homologous
EGFR co-crystal structure, provides a detailed molecular basis for its potent and selective
inhibitory activity. This understanding is crucial for the ongoing development and optimization of
targeted therapies for HER2-driven malignancies. The generation of a direct HER2-
Sevabertinib co-crystal structure remains a key goal to further refine our knowledge of this
important drug-target interaction and to guide future drug discovery efforts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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